molecular formula C28H22ClN5O2S2 B2393124 N-(3-(1-(6-chloro-4-phenylquinazolin-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 758702-15-7

N-(3-(1-(6-chloro-4-phenylquinazolin-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No. B2393124
M. Wt: 560.09
InChI Key: KYSWFRUHGJTIBF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazolinone and quinazoline derivatives, which include the compound , has been a topic of considerable research . These derivatives possess a wide range of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . The synthesis of new quinazolinone derivatives with potent antimicrobial activity has been a focus of many studies .


Molecular Structure Analysis

The molecular structure of this compound is part of the quinazoline family, which is an important pharmacophore considered as a privileged structure . Quinazolinones and quinazolines are noteworthy in medicinal chemistry due to their wide range of properties .


Chemical Reactions Analysis

The chemical reactions involving quinazolinone and quinazoline derivatives have been studied extensively . These derivatives possess antibacterial activities, especially against gram-positive strains, and fungi through their interaction with the cell wall and DNA structures .

Scientific Research Applications

Synthesis and Characterization

Research efforts on quinazoline derivatives and sulfonamide compounds have primarily focused on their synthesis and characterization. Studies, such as the synthesis and characterization of new tridentate iminooxime ligands and their Co(III) complexes, demonstrate the interest in developing novel compounds with potential for various applications, including catalysis and material science (Mutlu & Irez, 2008). Similarly, the synthesis of a new series of pyridine and fused pyridine derivatives explores the chemical diversity and potential applications of these heterocyclic compounds (Al-Issa, 2012).

Biological Activity

The exploration of biological activities is a significant area of research for quinazoline derivatives and sulfonamide compounds. For example, studies on the cytotoxic activity of novel sulfonamide derivatives highlight the potential of these compounds in medical applications, particularly in the development of anticancer agents (Ghorab et al., 2015). Additionally, the synthesis and antimicrobial activity of some novel quinoline-pyrazoline-based coumarinyl thiazole derivatives indicate the potential for these compounds to serve as antimicrobial agents (Ansari & Khan, 2017).

Structural and Catalytic Applications

Quinazoline derivatives and sulfonamide compounds are also explored for their structural properties and catalytic applications. The study on efficient biomimetic hydroxylation catalysis with a bis(pyrazolyl)imidazolylmethane copper peroxide complex illustrates the potential of these compounds in mimicking biological catalysis and contributing to green chemistry solutions (Wilfer et al., 2015).

properties

IUPAC Name

N-[3-[2-(6-chloro-4-phenylquinazolin-2-yl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22ClN5O2S2/c1-38(35,36)33-21-10-5-9-19(15-21)24-17-25(26-11-6-14-37-26)34(32-24)28-30-23-13-12-20(29)16-22(23)27(31-28)18-7-3-2-4-8-18/h2-16,25,33H,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSWFRUHGJTIBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CS3)C4=NC5=C(C=C(C=C5)Cl)C(=N4)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22ClN5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1-(6-chloro-4-phenylquinazolin-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

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